(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol
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Overview
Description
(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentanol core with multiple functional groups, including amino and phenylmethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentanol core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the phenylmethoxy groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenylmethoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
Levalbuterol Related Compound D: A compound related to levalbuterol, used in pharmaceutical applications.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Properties
IUPAC Name |
(1S,2S,3S,5S)-5-amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c21-18-11-19(24-13-16-9-5-2-6-10-16)17(20(18)22)14-23-12-15-7-3-1-4-8-15/h1-10,17-20,22H,11-14,21H2/t17-,18+,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWKNABQPMSLM-FYQPLNBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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